molecular formula C22H19NO2S2 B12447063 2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole

2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole

Cat. No.: B12447063
M. Wt: 393.5 g/mol
InChI Key: JPXQTASYTSFQFS-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole is a complex organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group attached to a methylphenyl moiety, which is further connected to an indole ring system. The unique structural features of this compound make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response . The compound may also interact with bacterial cell membranes, leading to disruption and subsequent antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole is unique due to the combination of its sulfonyl and phenylsulfanyl groups attached to the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19NO2S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylmethyl]-3-phenylsulfanyl-1H-indole

InChI

InChI=1S/C22H19NO2S2/c1-16-11-13-18(14-12-16)27(24,25)15-21-22(26-17-7-3-2-4-8-17)19-9-5-6-10-20(19)23-21/h2-14,23H,15H2,1H3

InChI Key

JPXQTASYTSFQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C3=CC=CC=C3N2)SC4=CC=CC=C4

Origin of Product

United States

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